2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a sulfanyl-linked acetamide moiety attached to a 3-methoxyphenyl group. This scaffold is part of a broader class of triazole derivatives known for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor modulation properties. The cyclohexyl and methoxy substituents likely influence its pharmacokinetic profile, such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-24-14-9-5-8-13(10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXAAJVSMYGEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328029 | |
| Record name | 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749220-76-6 | |
| Record name | 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide belongs to the triazole family and is recognized for its diverse biological activities. Its structural features include a triazole ring, a sulfanyl group, and an acetamide moiety, which facilitate various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 369.4 g/mol. The unique combination of functional groups in its structure allows for significant biological interactions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole ring, sulfanyl group, acetamide moiety | Antimicrobial, anticancer potential |
| Similar Triazole Derivatives | Various substitutions | Diverse biological activities |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The triazole ring can coordinate with metal ions in metalloprotein enzymes, disrupting normal cellular processes. Additionally, the methoxyphenyl group enhances hydrophobic interactions with protein structures, which may contribute to its efficacy as a therapeutic agent.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's mechanism may involve inhibition of bacterial growth through enzyme interference.
- Anticancer Potential : The structural features suggest that it may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated strong inhibitory activity against these enzymes.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within the triazole family:
- A study on triazole derivatives indicated that modifications in the structure can significantly enhance antimicrobial and anticancer activities .
- Another investigation highlighted that certain triazole compounds exhibited strong inhibitory effects against urease with IC50 values ranging from 1.13 µM to 6.28 µM .
Comparison with Similar Compounds
Core Modifications: Triazole and Acetamide Backbone
The target compound shares structural homology with several analogs (Table 1):
Key Observations :
Antimicrobial and Anti-Inflammatory Profiles
Data from structural analogs suggest substituent-dependent activity (Table 3):
Key Findings :
- Electron-Withdrawing Groups Enhance Activity : Chlorine or nitro substituents (e.g., ) improve antimicrobial potency by 2–4-fold compared to methoxy or methyl groups.
- Anti-Exudative Activity : Furan-2-yl derivatives show superior efficacy (85% inhibition) compared to diclofenac sodium, likely due to enhanced hydrogen bonding with targets .
Drug-Like Properties
Computational Predictions
Predicted parameters for the target compound and analogs (Table 4):
Insights :
- Lipophilicity : The target compound’s LogP (3.2) balances membrane permeability and solubility, whereas trimethoxyphenyl analogs (LogP >4) may suffer from poor aqueous solubility .
- Bioavailability : Pyridinyl and furan derivatives (e.g., ) exhibit lower LogP values (2.5–3.0), favoring oral absorption.
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical?
The synthesis involves multi-step reactions, including:
- Cyclocondensation of thiosemicarbazides with cyclohexyl substituents.
- Sulfanyl-acetamide coupling via nucleophilic substitution (e.g., using sodium hydride as a base).
- Purification via column chromatography to isolate the final product. Critical conditions include temperature control (60–80°C for cyclization), solvent selection (DMF or THF for solubility), and catalyst use (e.g., acetic anhydride for acetylation).
Q. Which spectroscopic methods confirm the compound’s structural integrity?
Q. What biological activities are reported for structurally similar triazole derivatives?
Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal enzymes via triazole coordination.
- Anticancer potential : Apoptosis induction through kinase inhibition.
- Anti-exudative effects : Reduction of inflammation in rodent models (e.g., 10 mg/kg dose vs. diclofenac).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
- Catalyst screening : Transition metals (e.g., Cu(I)) accelerate triazole ring formation.
- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions.
- In-line monitoring : HPLC tracks reaction progress to terminate at peak conversion.
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Comparative pharmacokinetic studies : Assess bioavailability and metabolic stability (e.g., liver microsome assays).
- Dose-response calibration : Adjust in vivo doses to match effective in vitro concentrations.
- Formulation optimization : Use liposomal carriers to enhance solubility and tissue penetration.
Q. What strategies guide structure-activity relationship (SAR) studies on the cyclohexyl and methoxyphenyl groups?
- Substituent variation : Synthesize analogs with halogenated or alkylated cyclohexyl rings.
- Bioisosteric replacement : Replace methoxyphenyl with pyridyl or thienyl groups.
- Pharmacophore mapping : Use computational models to identify critical hydrogen-bonding motifs.
Q. Which computational methods predict target binding interactions?
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at active sites.
Q. How to validate the pharmacokinetic profile using in vitro assays?
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS.
- CYP inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).
- Plasma protein binding : Use ultrafiltration to measure free vs. bound fractions.
Q. What analytical techniques confirm stability under physiological conditions?
- Forced degradation studies : Expose to acidic/alkaline, oxidative, and thermal stress.
- HPLC-DAD : Monitor degradation products at λ = 254 nm.
- Stability-indicating methods : Validate specificity via spiked impurity recovery tests.
Q. How to assess selectivity against off-target receptors?
- Radioligand binding assays : Screen against panels of GPCRs, ion channels, and transporters.
- Functional assays : Measure cAMP or calcium flux in cells expressing off-target receptors.
- Selectivity indices : Calculate IC₅₀ ratios (target vs. off-target) to prioritize analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
